molecular formula C16H27NO3 B2531010 (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine CAS No. 2072073-26-6

(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine

Cat. No.: B2531010
CAS No.: 2072073-26-6
M. Wt: 281.396
InChI Key: PESMBCSAQPIWCX-AWEZNQCLSA-N
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Description

(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine compound characterized by its complex structure, which includes methoxy and methoxypropoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of a phenol derivative with a suitable alkylating agent to introduce the methoxypropoxy group. This is followed by the introduction of the amine functionality through reductive amination or other suitable methods. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine: The enantiomer of the compound, which may have different biological activity.

    1-(4-Methoxyphenyl)-3-methylbutan-2-amine: A simpler analog without the methoxypropoxy group.

    1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-2-methylbutan-2-amine: A structural isomer with a different substitution pattern.

Uniqueness

(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is unique due to its specific stereochemistry and the presence of both methoxy and methoxypropoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12,14H,5,8-10,17H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMBCSAQPIWCX-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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